molecular formula C16H13ClN2O3S B14231326 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- CAS No. 540740-88-3

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14231326
CAS No.: 540740-88-3
M. Wt: 348.8 g/mol
InChI Key: ISDVLXGUCZEBAA-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . For example, it has been shown to target the enzyme PYGB, providing protective effects against cellular injury .

Comparison with Similar Compounds

Similar compounds to 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- include other indole derivatives such as:

What sets 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- apart is its unique combination of a chloro and sulfonyl group, which enhances its biological activity and specificity .

Properties

CAS No.

540740-88-3

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

5-chloro-3-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H13ClN2O3S/c1-9-2-5-11(6-3-9)23(21,22)15-12-8-10(17)4-7-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20)

InChI Key

ISDVLXGUCZEBAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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